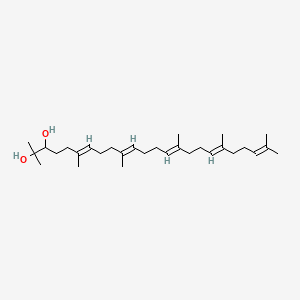
スクアレン-2,3-ジオール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Squalene-2,3-diol is a natural triterpenoid . It has a CAS Number of 14031-37-9 and a molecular formula of C30H52O2 . It is found in the herbs of Amoora dasyclada .
Synthesis Analysis
Squalene is synthesized from two units of farnesyl diphosphate . It is a valuable compound with several human health-related applications . Squalene is synthesized in many organisms, its natural sources are limited . The yeast Saccharomyces cerevisiae represents an attractive option due to elaborated techniques of genetic and metabolic engineering that can be applied to improve squalene yields .Molecular Structure Analysis
The Squalene-2,3-diol molecule contains a total of 83 bond(s). There are 31 non-H bond(s), 5 multiple bond(s), 16 rotatable bond(s), 5 double bond(s), 2 hydroxyl group(s), 1 secondary alcohol(s), and 1 tertiary alcohol(s) .Chemical Reactions Analysis
Squalene hopene cyclases (SHC) convert squalene, the linear triterpene to fused ring product hopanoid by the cationic cyclization mechanism . The enzymatic cyclizations of (3R)- and (3S)-2,3-squalene diols by squalene cyclase afforded bicyclic compounds and epoxydamamranes in a ca. 3 : 2 ratio .Physical And Chemical Properties Analysis
Squalene-2,3-diol is a lipophilic biomolecule that belongs to the chemical class of triterpenes. It is formed by six isoprene units, so, it is a 30-carbon isoprenoid compound with six double bonds (C30H50). SQ is an odorless, colorless, liquid oil .科学的研究の応用
心臓血管の健康
スクアレン-2,3-ジオール: は、心臓血管への潜在的な利益について研究されています。 スクアレン-2,3-ジオールは、心臓血管の保護における役割を果たすと考えられており、心臓病につながる可能性のある酸化ストレスと炎症を軽減するのに役立つ可能性のある抗酸化特性によるものです . さらに、スクアレン-2,3-ジオールは、動脈プラークの形成を防ぐのに役立つ可能性のある抗アテローム性硬化作用と関連付けられています .
がん治療と予防
研究では、スクアレン-2,3-ジオールを化学予防剤および化学療法剤として使用することが検討されています。 スクアレン-2,3-ジオールの腫瘍成長を阻害する能力は、卵巣、乳房、結腸、皮膚、肺など、さまざまな癌で観察されています . この化合物の癌予防と治療におけるメカニズムは、その抗酸化作用と抗炎症作用に関連しています。
スキンケアとUV保護
化粧品業界では、スクアレン-2,3-ジオールは、保湿と柔軟剤の特性で高く評価されています。 スクアレン-2,3-ジオールは、UV放射線による肌の損傷を軽減するのに役立ち、創傷治癒を助ける可能性もあります . スクアレン-2,3-ジオールの抗酸化特性は、特にアンチエイジング製品において、スキンケア製剤の有効性に貢献しています。
免疫システムの調節
スクアレン-2,3-ジオール: は、免疫システムを刺激することが知られています。 スクアレン-2,3-ジオールは、免疫応答を高めるために、ワクチンにおけるアジュバントとして使用されてきました . スクアレン-2,3-ジオールは、免疫機能を調節する能力があるため、新しい免疫療法戦略の開発において注目されています。
抗酸化特性
スクアレン-2,3-ジオールの化学構造は、フリーラジカルに対する強いスカベンジング活性を付与しています。 スクアレン-2,3-ジオールは強力な抗酸化剤であり、酸化ストレスによる細胞の損傷から保護する上で重要です . スクアレン-2,3-ジオールの抗酸化能力は、代謝および酸化ストレス関連疾患の治療における可能性について研究されています。
持続可能な生産とバイオプロセスエンジニアリング
スクアレン-2,3-ジオールの需要が高まるにつれて、持続可能な供給源の特定と生産方法の最適化に対する関心が強まっています。 特定の遺伝子の過剰発現とネイティブな代謝経路の最適化を含むバイオプロセスエンジニアリングが、トラウストキトリッドなどの微生物からのスクアレンの収量を増やすために研究されています .
作用機序
Target of Action
Squalene-2,3-diol is a natural product that plays a crucial role in the biosynthesis of triterpenoids . It is a precursor in the biosynthesis of dammarane-type triterpenoids . The primary target of Squalene-2,3-diol is the enzyme squalene epoxidase (SQLE), which converts squalene to 2,3-oxidosqualene .
Mode of Action
Squalene-2,3-diol interacts with its target, SQLE, by serving as a substrate for the enzyme. SQLE catalyzes the conversion of squalene to 2,3-oxidosqualene, a key step in the biosynthesis of various triterpenoids . This interaction results in the production of 2,3-oxidosqualene, which is further processed by other enzymes to produce various triterpenoids .
Biochemical Pathways
The action of Squalene-2,3-diol primarily affects the biosynthesis pathways of triterpenoids. Squalene is converted into 2,3-oxidosqualene via the action of SQLE . This 2,3-oxidosqualene is then converted into various cyclic triterpenes by oxidosqualene cyclases (OSCs), marking the first diversification stage of the triterpene biosynthetic pathway .
Pharmacokinetics
A study on the pharmacokinetics of squalene-containing adjuvants in vaccines suggests that a single dose of squalene-containing emulsion will be removed from human deltoid muscle within six days following intramuscular injection .
Result of Action
The action of Squalene-2,3-diol results in the production of various triterpenoids, which are metabolites with diverse biological activities. These triterpenoids play important roles in various physiological processes in plants, such as the development of roots and shoots, vascular differentiation, and more .
Action Environment
The action of Squalene-2,3-diol can be influenced by environmental factors. For instance, oxygen limitation has been shown to increase squalene accumulation in certain organisms . This suggests that the action, efficacy, and stability of Squalene-2,3-diol can be influenced by the oxygen levels in the environment.
Safety and Hazards
According to the Material Safety Data Sheet, it is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
将来の方向性
生化学分析
Biochemical Properties
Squalene-2,3-diol plays a crucial role in biochemical reactions. It is synthesized from two units of farnesyl diphosphate by squalene synthase . The compound is then converted into 2,3-oxidosqualene, a precursor of animal and plant sterols . The enzymes involved in these reactions include squalene synthase and squalene epoxidase .
Cellular Effects
The effects of Squalene-2,3-diol on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. The compound’s role in the biosynthesis of sterols affects the fluidity of the membrane, respiration, photosynthesis, and growth regulation and development .
Molecular Mechanism
At the molecular level, Squalene-2,3-diol exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, squalene epoxidase catalyzes the conversion of squalene to 2,3-oxidosqualene .
Metabolic Pathways
Squalene-2,3-diol is involved in the metabolic pathways of the sterol biosynthetic pathway . It interacts with enzymes such as squalene synthase and squalene epoxidase .
特性
IUPAC Name |
(6E,10E,14E,18E)-2,6,10,15,19,23-hexamethyltetracosa-6,10,14,18,22-pentaene-2,3-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H52O2/c1-24(2)14-11-17-27(5)20-12-18-25(3)15-9-10-16-26(4)19-13-21-28(6)22-23-29(31)30(7,8)32/h14-16,20-21,29,31-32H,9-13,17-19,22-23H2,1-8H3/b25-15+,26-16+,27-20+,28-21+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRPNWQFOKYUABH-BANQPHDMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC=C(C)CCC=C(C)CCC(C(C)(C)O)O)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CC/C=C(\C)/CC/C=C(\C)/CCC(C(C)(C)O)O)/C)/C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H52O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is the significance of Squalene-2,3-diol in natural product synthesis?
A1: Squalene-2,3-diol serves as a key intermediate in the synthesis of Squalene-2,3-epoxide, a compound isolated from the marine green algae Caulerpa prolifera []. This epoxide exhibits biological activity and is found in low concentrations in the algae (0.005% of fresh weight) []. The development of efficient synthetic routes to these compounds is crucial for further investigation of their biological properties and potential applications.
Q2: What innovative synthetic approach is described for producing (S)-(-)-Squalene-2,3-epoxide?
A2: The research highlights a direct asymmetric synthesis of (S)-(-)-Squalene-2,3-epoxide using Squalenedioic acid as a starting material []. This method utilizes a novel asymmetric epoxidation technique for allylic alcohols developed by Katsuki and Sharpless []. This approach offers a more efficient and stereoselective alternative to previously reported methods, potentially enabling greater access to this important natural product derivative.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

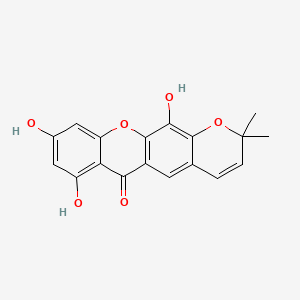
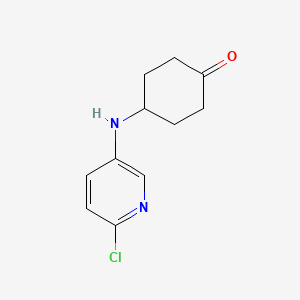
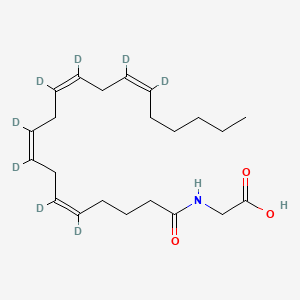

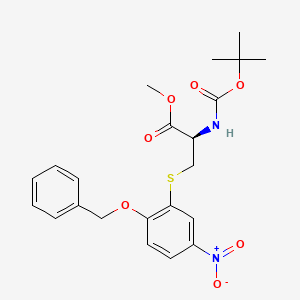
![8-[2-(Diphenylmethoxy)-N-methylethylamino]-1,3-dimethylxanthine](/img/structure/B568731.png)
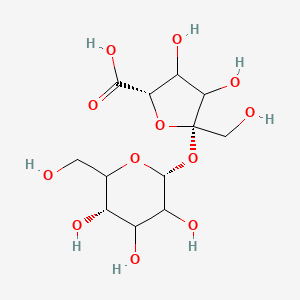
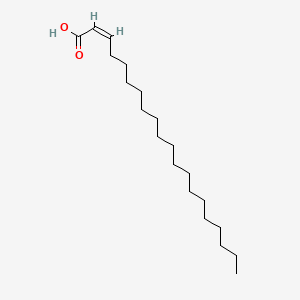

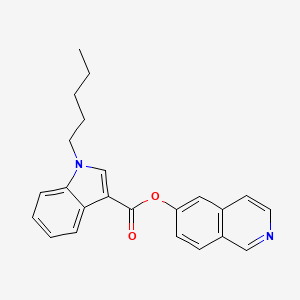
![Acetic acid;[4-[2-(3,5-dihydroxyphenyl)ethenyl]phenyl] acetate](/img/structure/B568742.png)